2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride

Description

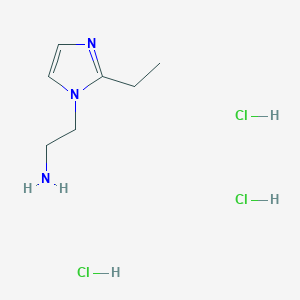

2-(2-Ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride is a heterocyclic amine salt featuring an imidazole ring substituted with an ethyl group at the 2-position, linked to an ethylamine chain. The trihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Imidazole derivatives are known for their role in medicinal chemistry, particularly in targeting receptors such as histamine or serotonin due to their structural mimicry of natural ligands .

Properties

IUPAC Name |

2-(2-ethylimidazol-1-yl)ethanamine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.3ClH/c1-2-7-9-4-6-10(7)5-3-8;;;/h4,6H,2-3,5,8H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDMEOKKYMVTAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles or the use of glyoxal and ammonia. For 2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride, the synthetic route may involve the reaction of 2-ethylimidazole with ethylene diamine under specific conditions .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. The specific industrial production method for this compound would depend on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a synthon in the synthesis of various chemical compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, including antibacterial, antiviral, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Benzimidazole derivatives (e.g., Metonitazene) exhibit larger aromatic systems, enabling π-π interactions with biological targets, but lack the imidazole ring’s compact geometry .

Salt Form and Solubility: The trihydrochloride salt of the target compound offers higher aqueous solubility than mono- or dihydrochloride analogs (e.g., 138799-95-8), critical for formulation in liquid dosage forms .

Biological Activity :

- Imidazole derivatives are associated with histamine receptor modulation, while benzimidazole analogs (e.g., Metonitazene) show opioid-like activity due to structural mimicry of morphine derivatives .

Crystallographic and Validation Considerations

Structural determination of these compounds relies on programs like SHELX for refinement and validation. For example, SHELXL is widely used for small-molecule crystallography, ensuring accurate bond-length and angle measurements . Structure validation tools (e.g., PLATON) assess geometric correctness, which is critical for comparing substituent effects across analogs .

Biological Activity

2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride, a compound with significant biological activity, has garnered attention in various fields of research, including pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

The molecular formula of this compound is with a molecular weight of 248.58 g/mol. Its structure features an imidazole ring, which is known for its role in biological activity, particularly in enzyme interactions and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. The imidazole moiety is implicated in the modulation of signaling pathways that affect cellular responses.

Key Mechanisms:

- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and activity.

- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect observed |

| Escherichia coli | Moderate sensitivity detected |

| Pseudomonas aeruginosa | Resistance noted |

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to modulate NMDA receptor activity suggests a role in protecting neurons from excitotoxicity.

Case Studies

- Study on Neuroprotection : A study evaluated the effects of the compound on neuronal cultures exposed to glutamate toxicity. Results indicated a significant reduction in cell death compared to controls, supporting its neuroprotective potential.

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 20 µg/mL, indicating strong antibacterial properties.

Toxicity and Safety

While the compound exhibits promising biological activities, safety assessments are critical. Preliminary toxicity studies suggest that it may cause irritation upon contact but does not exhibit systemic toxicity at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.